molecular formula C8H6Cl3F B6312434 4-(2,2,2-Trichloroethyl)fluorobenzene CAS No. 288156-08-1

4-(2,2,2-Trichloroethyl)fluorobenzene

Cat. No.: B6312434
CAS No.: 288156-08-1
M. Wt: 227.5 g/mol
InChI Key: SQUZHDCUODZMDP-UHFFFAOYSA-N
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Description

4-(2,2,2-Trichloroethyl)fluorobenzene is a halogenated aromatic compound featuring a fluorine atom at the para position of a benzene ring and a trichloroethyl (–CH₂CCl₃) substituent.

Properties

IUPAC Name

1-fluoro-4-(2,2,2-trichloroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3F/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZHDCUODZMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-(2,2,2-Trichloroethyl)fluorobenzene can be synthesized through various methods. One common method involves the reaction of 2,3,4-trichlorotoluene with hydrogen fluoride. Another method involves the reaction of hexafluorobenzene with 1,1,1-trichloroethane. The purity of the compound can be determined using gas chromatography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

4-(2,2,2-Trichloroethyl)fluorobenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the trichloroethyl group can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4-(2,2,2-Trichloroethyl)fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in biological studies to investigate its effects on biological systems.

    Medicine: It plays a crucial role in drug development and has been used as a lead compound in the synthesis of novel drugs targeting specific biological pathways.

    Industry: The compound is used in industrial applications for the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trichloroethyl)fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The trichloroethyl group (–CH₂CCl₃) is both electron-withdrawing (due to Cl’s inductive effect) and sterically bulky. Comparisons can be drawn to:

  • 4-(2,2,2-Trifluoroethyl)nitrobenzene: The trifluoroethyl group (–CH₂CF₃) is strongly electron-withdrawing, while the nitro group (–NO₂) further enhances electron deficiency in the aromatic ring. This compound’s synthesis (via methods by Fuqua et al. and Kumadaki et al.) suggests higher reactivity in electrophilic substitutions compared to the trichloroethyl analog due to stronger electron withdrawal .
  • Ethyl 5-bromo-2-fluorobenzoate : The ester group (–COOEt) and fluorine substituent create a polarized aromatic system, favoring nucleophilic aromatic substitution. The trichloroethyl group in 4-(2,2,2-Trichloroethyl)fluorobenzene may similarly activate the ring but with greater steric hindrance .
Table 1: Substituent Effects on Key Properties
Compound Substituents Electronic Effect Steric Hindrance
This compound –F, –CH₂CCl₃ Moderate EWG* High
4-(Trifluoroethyl)nitrobenzene –NO₂, –CH₂CF₃ Strong EWG Moderate
Ethyl 5-bromo-2-fluorobenzoate –F, –Br, –COOEt Polarized (EWG + EDG**) Low

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

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